molecular formula C8H12N4O2S B2711400 N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 926221-37-6

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide

货号: B2711400
CAS 编号: 926221-37-6
分子量: 228.27
InChI 键: FUYUCNUEEJETTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide: is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .

化学反应分析

Functional Group Analysis

  • Hydrazinyl Group (NH-NH₂) :

    • Oxidation : Hydrazines are typically susceptible to oxidation, which can yield azo (N=N) or azoxy (N-N=O) derivatives under acidic or basic conditions.

    • Condensation Reactions : Hydrazines react with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.

    • Substitution : In nucleophilic aromatic substitution, the hydrazinyl group may act as a leaving group if activated by electron-withdrawing substituents.

  • Sulfonamide Group (SO₂NH₂) :

    • Hydrolysis : Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids (SO₃H) and amines.

    • Alkylation/Amidation : The sulfonamide’s amine can participate in reactions such as alkylation (e.g., with alkyl halides) or amidation (e.g., with carboxylic acids).

Structural Considerations

  • Molecular Formula : C₈H₁₂N₄O₂S .

  • SMILES : C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN .

  • Key Features : The cyclopropyl substituent introduces steric hindrance, potentially influencing reactivity and selectivity in reactions involving the hydrazinyl or sulfonamide groups.

Limitations and Gaps in Data

The search results ( , , ) provide structural details and general bioorthogonal reaction mechanisms but lack specific experimental data on this compound’s reactivity. Further studies are needed to validate potential reaction pathways.

科学研究应用

Enzyme Inhibition

One of the primary applications of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is its role as an inhibitor of tissue non-specific alkaline phosphatase (TNAP). This enzyme is implicated in several pathological conditions, including:

  • Pseudoxanthoma elasticum (PXE)
  • Generalized arterial calcification of infancy (GACI)
  • Craniometaphyseal dysplasia (CMD)
  • Ossification disorders such as ossification of the yellow ligament and ankylosing spondylitis.

The compound demonstrates excellent inhibitory activity against TNAP, which is critical for preventing ectopic calcification associated with these diseases .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. Specifically, derivatives that include hydrazine moieties have shown efficacy against resistant strains of bacteria, including Acinetobacter baumannii, a significant pathogen in nosocomial infections. The compound's structure may enhance its ability to penetrate bacterial cell membranes and inhibit essential bacterial enzymes .

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between cyclopropylamine and appropriate pyridine derivatives under controlled conditions to ensure high yield and purity. The compound's unique structure contributes to its stability and bioavailability, making it a suitable candidate for pharmaceutical formulations .

Clinical Trials

Clinical studies have begun to explore the efficacy of this compound in treating conditions associated with ectopic calcification. Preliminary results suggest promising outcomes in patients with PXE and GACI, where traditional treatments have been ineffective.

Research Findings

Recent studies have focused on the compound's interaction with biological targets through various biochemical assays. These studies highlight its potential as a lead compound for further drug development aimed at treating vascular calcifications and bacterial infections .

作用机制

The exact mechanism of action of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydrazine group is thought to play a crucial role in its activity, potentially through the formation of reactive intermediates that interact with cellular components .

相似化合物的比较

Uniqueness: N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is unique due to its specific combination of a cyclopropyl group and a hydrazinyl group attached to a pyridine sulfonamide scaffold. This unique structure contributes to its distinct chemical and biological properties .

生物活性

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

1. Structural Characteristics

This compound belongs to the class of sulfonamides, which are known for their diverse biological functions. The sulfonamide group is critical for its activity, as it interacts with various biological targets. The hydrazine moiety contributes to its reactivity and biological profile, making it a candidate for further exploration in medicinal chemistry.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). This action prevents the synthesis of dihydrofolate, which is essential for DNA replication and cell division in bacteria . Additionally, the hydrazine component may enhance interactions with other biological targets, potentially leading to varied therapeutic effects.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate metabolism .

3.2 Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Hydrazones and their derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the activation of caspases . Specific studies have reported that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Study B Reported cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM, suggesting potential for further development in cancer therapy .
Study C Investigated the mechanism of action and found that the compound induces apoptosis through mitochondrial pathways .

5. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed investigations into its metabolism and excretion are necessary to evaluate long-term safety and efficacy.

属性

IUPAC Name

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-11-8-4-3-7(5-10-8)15(13,14)12-6-1-2-6/h3-6,12H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYUCNUEEJETTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-37-6
Record name N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。